2-Tert-butylazepane oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

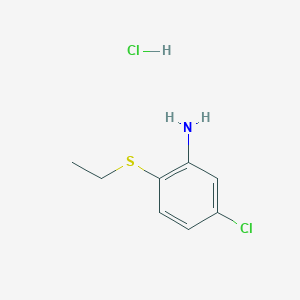

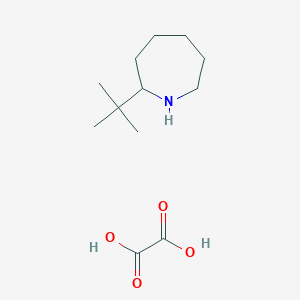

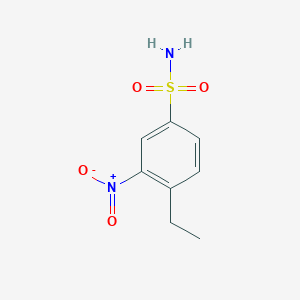

2-Tert-butylazepane oxalate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of monoalkyl oxalates, which includes this compound, is a significant process due to their application in the creation of various classes of compounds . The synthesis methods are limited due to the difficulty in synthesizing them, and the methods reported so far often involve the use of organic solvents and toxic reagents .Chemical Reactions Analysis

The chemical reactions involving oxalate, a component of this compound, are complex and diverse . Oxalate can react with other compounds in a variety of ways, including through titration methods, which involve the reaction of the compound with a titrant . Oxalate can also be degraded enzymatically with oxalate oxidase, producing hydrogen peroxide .Aplicaciones Científicas De Investigación

Aryl Oxalate Derivatives for Generating Phenoxyl Radicals Aryl oxalate derivatives, such as aryloxy oxalyl chlorides, aryloxy oxalyl tert-butyl peroxides, and diaryl oxalates, are used for generating phenoxyl-based radicals in both solution and rigid matrix conditions. Specifically, aryloxy oxalyl tert-butyl peroxides can decompose at 60-85°C to yield phenols, making them useful thermal precursors for aryloxyl radicals (Lahti et al., 1996).

Formation of Tertiary Carbon Radicals Research has explored using tert-alkyl N-phthalimidoyl oxalates, which can be generated from tertiary alcohols, to form nucleophilic tertiary carbon radicals. This process, involving visible-light photocatalysis, can be useful in fragment coupling reactions and constructing new quaternary carbons (Lackner et al., 2015).

Butoxycarbonylation Reagent for Amines and Phenols The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline is used as a tert-butoxycarbonylation reagent. This compound demonstrates high efficiency in chemoselective reactions involving aromatic and aliphatic amine hydrochlorides and phenols (Ouchi et al., 2002).

Antioxidant Defense System Response In biological research, tert-butyl compounds have been used to study the response of the antioxidant defense system. For instance, tert-butyl hydroperoxide has been used to assess cellular stress responses in human hepatoma cells (Alía et al., 2005).

Electrophilic Metabolite Research in Nrf2 Activation Tert-butylbenzoquinone, an electrophilic metabolite derived from butylated hydroxyanisole, is studied for its role in activating Nrf2, a transcription factor involved in response to oxidative or electrophilic stress. This research explores the electrophilic modification of Keap1 rather than ROS formation (Abiko et al., 2011).

Synthesis of β-Adrenergic Blocking Agents Research has involved the synthesis of 1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate for potential use as a β-adrenergic blocking agent. This compound shows promise in pharmacological evaluations using mouse ECG and isolated rat uterus models (Jindal et al., 2003).

Chiral Auxiliary in Organic Synthesis The use of tert-butyl compounds as chiral auxiliaries in organic synthesis has been explored. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used for the preparation of enantiomerically pure compounds, showing effectiveness in a range of organic transformations (Studer et al., 1995).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-tert-butylazepane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.C2H2O4/c1-10(2,3)9-7-5-4-6-8-11-9;3-1(4)2(5)6/h9,11H,4-8H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGSDAFLQYZMHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCCN1.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)